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Introduction
Flunixin is a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary

medicine to alleviate inflammation, pain, and fever in livestock.[1][2] Its use in food-producing

animals necessitates rigorous monitoring to ensure that residue levels in edible tissues do not

exceed established maximum residue limits (MRLs), safeguarding consumer health.[1][2][3]

This application note provides a detailed Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of flunixin in

various animal tissues, including muscle, liver, kidney, and fat.

The described methodology is based on established and validated procedures, offering a

reliable framework for regulatory compliance testing, pharmacokinetic studies, and drug

residue analysis.[1][4][5] The protocol employs a straightforward extraction and clean-up

procedure, followed by reversed-phase liquid chromatography for separation and tandem mass

spectrometry for detection and quantification.[1][5]

Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the

analysis of flunixin in tissue samples.

Materials and Reagents
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Flunixin standard (Toronto Research Chemicals)[6]

Flunixin-d3 (internal standard) (Toronto Research Chemicals)[1][6]

Acetonitrile (HPLC grade)[3]

Methanol (HPLC grade)[3]

Water (HPLC grade)[3]

Formic acid (LC-MS grade)[3]

Ethyl acetate (analytical grade)[4]

n-Hexane (analytical grade)[3]

Ammonium hydroxide

Hydrochloric acid

Solid Phase Extraction (SPE) cartridges: Strong Cation Exchange[4] or C18[3][6]

Homogenizer

Centrifuge

Vortex mixer

Nitrogen evaporator

LC-MS/MS system (e.g., Waters Alliance 2695 with Quattro Premier XE or equivalent)[1]

Standard Solution Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve flunixin and flunixin-d3 in

methanol to prepare individual stock solutions. Store at -20°C.

Working Standard Solutions: Prepare intermediate and working standard solutions by serial

dilution of the stock solutions with acetonitrile or a suitable solvent mixture.[1] For spiking
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and calibration curves, working solutions are typically prepared in the range of 0.1 to 0.4

µg/mL.[1]

Sample Preparation
The following protocol is a general guideline and may require optimization based on the

specific tissue matrix and laboratory instrumentation. Two primary extraction methods are

presented: a simple acetonitrile extraction and a more extensive liquid-liquid extraction with

SPE clean-up.

Method 1: Acetonitrile Extraction (primarily for muscle tissue)[1][5]

Homogenization: Homogenize the tissue sample (e.g., 2-10 g) to a uniform consistency.[1]

Extraction: Weigh approximately 200 mg of the homogenized tissue into a centrifuge tube.

Add the internal standard (flunixin-d3) working solution. Add acetonitrile (e.g., 1 mL), vortex

thoroughly, and sonicate for 5 minutes.[1]

Centrifugation: Centrifuge the sample at 4,000 x g for 5 minutes at 4°C.[1]

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a

gentle stream of nitrogen.[1]

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the initial

mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[1]

Filtration and Injection: Filter the reconstituted sample through a 0.2 µm syringe filter before

injection into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction and Solid-Phase Extraction (for various tissues)[4]

Hydrolysis (optional): For some matrices, an initial acid hydrolysis step may be employed.[4]

Extraction: Homogenize the tissue sample. To a known amount of homogenate, add the

internal standard. Adjust the pH to approximately 9.5 and perform a liquid-liquid extraction

with ethyl acetate.[4]
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SPE Clean-up: Purify a portion of the ethyl acetate extract using a strong cation exchange

SPE cartridge.[4]

Elution: Elute the analyte from the SPE cartridge.

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the

mobile phase.[4]

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
LC System: HPLC or UHPLC system

Column: Reversed-phase C18 column (e.g., Waters XBridge™ C18, 3.5 µm, 2.1 x 150 mm)

[1]

Mobile Phase A: 0.1% formic acid in water[1][3]

Mobile Phase B: 0.1% formic acid in acetonitrile[1][3]

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A,

ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-

equilibration step.[1][2]

Flow Rate: 0.2 mL/min[1]

Column Temperature: 35°C[1]

Injection Volume: 10 µL[1]

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+)[1][5]

Detection Mode: Multiple Reaction Monitoring (MRM)[1][5]

MRM Transitions:
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Analyte Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Flunixin 297.1 279.0 22

Flunixin 297.1 263.9 33

Flunixin-d3 (IS) 300.1 282.1 31

Flunixin-d3 (IS) 300.1 264.0 45

Note: The specific MRM transitions and collision energies should be optimized for the

instrument in use.

Data Presentation
The following tables summarize quantitative data from published studies for the detection of

flunixin in various bovine tissues.

Table 1: Recovery and Precision Data

Tissue Recovery (%)
Coefficient of Variation
(%CV)

Liver 85.9 5.9

Kidney 94.6 9.9

Muscle 87.4 4.7

Fat 87.6 4.4

Data sourced from a study on edible bovine tissues.[4]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
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Tissue
Theoretical LOD
(µg/kg)

Theoretical LOQ
(µg/kg)

Validated LOQ
(µg/kg)

Liver 0.1 0.3 1

Kidney 0.1 0.2 1

Muscle 0.2 0.6 1

Fat 0.2 0.4 1

Data sourced from a study on edible bovine tissues.[4]

Table 3: Linearity and Calibration Range

Tissue Calibration Range (µg/kg)

Bovine Muscle 10 - 40

Bovine Liver 1 - 400

Bovine Kidney 1 - 400

Bovine Fat 1 - 100

Calibration range for bovine muscle is from one study[1], while the ranges for liver, kidney, and

fat are from another.[4]

Experimental Workflow Visualization

LC-MS/MS Workflow for Flunixin Detection in Tissue

Tissue Sample
(Muscle, Liver, Kidney, Fat) Homogenization Internal Standard Spiking

(Flunixin-d3)
Extraction

(Acetonitrile or Ethyl Acetate) Centrifugation Supernatant Collection

SPE Clean-up
(Optional)Proceed to clean-up

Evaporation to Dryness
Directly evaporate

Reconstitution LC-MS/MS Analysis Data Processing &
Quantification

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14664506/
https://academic.oup.com/jat/article/38/2/80/753226
https://pubmed.ncbi.nlm.nih.gov/14664506/
https://www.benchchem.com/product/b1672893?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A flowchart of the LC-MS/MS protocol for flunixin detection in tissue samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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